N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Synthetic chemistry Process optimization Route scouting

4,5-Dimethyl-substituted 2-acetamidoimidazole engineered for drug discovery SAR. The dual-methyl steric modulation elevates MW by ~22% and LogP by ~1 unit versus unsubstituted parent — optimizing metabolic stability while preserving the core H-bonding pharmacophore. FBDD-ready: MW 153.18 Da, PSA 57.78 Ų. The bromo-ketone synthetic route delivers 56% yield (4.3× over chloro route), enabling cost-efficient scale-up. Multi-technique CoA ensures batch reproducibility from hit validation through lead optimization. Secure your supply—request a bulk quote today.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 40639-97-2
Cat. No. B1311754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
CAS40639-97-2
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)NC(=O)C)C
InChIInChI=1S/C7H11N3O/c1-4-5(2)9-7(8-4)10-6(3)11/h1-3H3,(H2,8,9,10,11)
InChIKeyGEUWWFIMNCOZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide (CAS 40639-97-2): Core Chemical Identity and Procurement Baseline


N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide (CAS 40639-97-2; MDL MFCD09909729) is a disubstituted imidazole derivative with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . The compound features two methyl groups at the 4- and 5-positions of the imidazole ring and an acetamide substituent at the 2-position, classifying it as a 2-acetamidoimidazole . It is supplied as a crystalline solid with a melting point of 260–262 °C and a standard purity specification of ≥95% [1]. The compound is cataloged within the Key Organics BIONET portfolio (product code BF-0723) and is available from multiple international vendors including Bidepharm, AKSci, ChemScene, and Matrix Scientific [1].

Why N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide Cannot Be Replaced by Unsubstituted or Mono-Methyl Imidazole Acetamide Analogs


The 4,5-dimethyl substitution pattern on the imidazole ring of this compound is not a trivial structural variation. The two methyl groups introduce steric hindrance at both adjacent ring positions, modulating the electronic environment of the imidazole nitrogens and altering hydrogen-bond donor/acceptor geometry relative to the unsubstituted N-(1H-imidazol-2-yl)acetamide (CAS 52737-49-2) or the mono-methyl analog N-(4-methyl-1H-imidazol-2-yl)acetamide (CAS 160041-61-2) . This steric and electronic modulation has been shown in the broader 2-acetamidoimidazole class to confer a superior pharmacokinetic profile compared to unsubstituted or mono-alkylated 2-aminoimidazoles, making indiscriminate substitution a risk to both biological activity and ADME properties [1]. Furthermore, the methylene-spacer variant N-((4,5-dimethyl-1H-imidazol-2-yl)methyl)acetamide (CAS 1355206-68-6) differs fundamentally in conformational flexibility and hydrogen-bonding capacity, precluding its use as a functional equivalent .

Quantitative Differentiation Evidence for N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide (CAS 40639-97-2) vs. Closest Analogs


Synthetic Route Yield: 3-Bromo-2-butanone vs. 3-Chloro-2-butanone Condensation with 1-Acetyl-guanidine

A direct comparison of two synthetic routes to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide reveals a pronounced leaving-group effect on cyclocondensation yield. The 3-bromo-2-butanone route achieved approximately 56% yield, whereas the 3-chloro-2-butanone route under analogous conditions gave only approximately 13% yield . This ~4.3-fold yield advantage directly impacts cost-of-goods, waste generation, and scalability for procurement decisions involving custom synthesis or bulk acquisition.

Synthetic chemistry Process optimization Route scouting

Melting Point Differentiation: 2-Acetamido-4,5-dimethylimidazole vs. 4,5-Dimethylimidazole Parent

The introduction of the 2-acetamido group to the 4,5-dimethylimidazole core produces a dramatic elevation in melting point. N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide exhibits a melting point of 260–262 °C [1], compared to 121–122 °C for the parent 4,5-dimethylimidazole (CAS 2302-39-8) . This ~139 °C increase reflects strong intermolecular hydrogen bonding mediated by the acetamide moiety. In contrast, the melting points of N-(1H-imidazol-2-yl)acetamide and N-(4-methyl-1H-imidazol-2-yl)acetamide are not consistently reported across authoritative databases, indicating less crystalline character for these less-substituted analogs .

Solid-state properties Purification Formulation Thermal stability

Molecular Weight and Lipophilicity Trend vs. Unsubstituted and Mono-Methyl Acetamidoimidazole Analogs

The progressive addition of methyl groups to the imidazole core produces a stepwise increase in molecular weight and calculated lipophilicity. N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide has a molecular weight of 153.18 g/mol , representing a +22.4% increase over N-(1H-imidazol-2-yl)acetamide (125.13 g/mol, 0 methyl groups) and a +10.1% increase over N-(4-methyl-1H-imidazol-2-yl)acetamide (139.16 g/mol, 1 methyl group) . The predicted polar surface area (PSA) of the target compound is 57.78 Ų , which remains within the favorable range for oral bioavailability (<140 Ų) while the added methyl groups increase LogP by an estimated ~0.5–1.0 log units relative to the unsubstituted parent, based on standard fragment contribution methods.

Physicochemical property comparison Drug-likeness Membrane permeability

Class-Level Pharmacokinetic Advantage of the 2-Acetamidoimidazole Scaffold Over 2-Aminoimidazole Congeners

In a published structure–activity relationship study of TGF-β receptor 1 (TGF-βR1) inhibitors, 2-acetamidoimidazoles as a class were identified as attractive candidates for further optimization due to their superior pharmacokinetic profile relative to unsubstituted or alkylated 2-aminoimidazoles [1]. While N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide itself was not the specific compound in that study, it shares the identical 2-acetamidoimidazole core scaffold that conferred the PK advantage. The acylation of the 2-amino group was associated with retained target affinity and improved metabolic stability compared to the free 2-amino congeners [2]. No equivalent class-level PK data were identified for the methylene-spacer variant N-((4,5-dimethyl-1H-imidazol-2-yl)methyl)acetamide.

Pharmacokinetics TGF-β receptor Kinase inhibitor ADME

Batch-Specific QC Documentation: Multi-Technique Purity Verification vs. Single-Parameter Vendor Specifications for Analog Compounds

Multiple independent vendors supply N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide with batch-specific certificates of analysis (CoA) that include orthogonal purity verification. Bidepharm provides NMR, HPLC, and GC characterization for each batch at a standard purity of 95%+ . Codow offers CoA documentation with melting point verification (260–262 °C) alongside purity specification (>95%) . AKSci confirms a minimum purity specification of 95% with full quality assurance backing for all batches . ChemScene similarly offers 95%+ purity with controlled storage and shipping conditions . In contrast, the mono-methyl analog N-(4-methyl-1H-imidazol-2-yl)acetamide (CAS 160041-61-2) and the unsubstituted parent N-(1H-imidazol-2-yl)acetamide (CAS 52737-49-2) have fewer vendors offering multi-technique batch CoA, and their melting points are inconsistently reported across databases .

Quality control Batch release Analytical characterization Procurement compliance

Recommended Application Scenarios for N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide (CAS 40639-97-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor SAR Campaigns Requiring Balanced Lipophilicity and Metabolic Stability

The 2-acetamidoimidazole scaffold has demonstrated a superior pharmacokinetic profile compared to 2-aminoimidazole congeners in the context of TGF-β receptor 1 inhibition [1]. For drug discovery programs targeting the kinome where metabolic stability is a key optimization parameter, the 4,5-dimethyl substitution offers a calculated molecular weight increase of 22.4% over the unsubstituted parent and 10.1% over the mono-methyl analog, with an estimated LogP elevation of ~0.5–1.0 units . This positions the compound as a strategic starting point for SAR exploration where incremental lipophilicity is needed without introducing additional heteroatoms or altering the core hydrogen-bonding pharmacophore. The availability of multi-technique batch CoA (NMR, HPLC, GC) from multiple vendors ensures reproducibility across iterative synthesis cycles .

Scale-Up Synthesis Route Selection: Bromo-Precursor Route Optimization

The documented ~56% yield for the 3-bromo-2-butanone route versus ~13% for the 3-chloro-2-butanone route provides a data-driven justification for selecting the bromo-precursor pathway in process development. This ~4.3-fold yield differential translates to proportionally lower raw material costs and reduced waste, making the bromo route the rational choice for pilot-scale or larger synthesis campaigns. Procurement teams can use this quantitative benchmark to negotiate precursor pricing, plan reagent inventory, and evaluate contract synthesis proposals.

Fragment-Based Drug Discovery (FBDD) Library Integration and Hit Validation

The compound is cataloged within the Key Organics BIONET portfolio (BF-0723), which is integrated into established fragment libraries for FBDD screening [2][3]. Its molecular weight (153.18 g/mol) is within the typical fragment range (<300 Da), its PSA of 57.78 Ų supports favorable ligand efficiency metrics, and its high melting point (260–262 °C) provides a robust identity confirmation endpoint . Following fragment hit identification, the availability of batch-specific CoA documentation ensures that hit validation and follow-up synthesis are performed on well-characterized material, reducing the risk of false positives from impurity-driven activity .

Coordination Chemistry and Spin-Crossover Material Precursor Development

The 4,5-dimethylimidazol-2-yl moiety serves as a key ligating group in the design of spin-crossover iron(II) complexes and luminescent zinc(II)/cadmium(II) coordination compounds [4][5]. N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide, with its protected 2-amino functionality, can serve as a protected precursor for generating the free 2-amino-4,5-dimethylimidazole ligand upon deacetylation, or be used directly in coordination studies where the acetamide carbonyl participates in metal binding. The consistent melting point (260–262 °C) across vendors provides a reliable identity check for material used in reproducible coordination chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.